molecular formula C12H8Cl2N4O2 B14006016 O2-(4-chlorobenzoyl)-3-chloropyrazine-2-carbohydroximamide

O2-(4-chlorobenzoyl)-3-chloropyrazine-2-carbohydroximamide

Katalognummer: B14006016
Molekulargewicht: 311.12 g/mol
InChI-Schlüssel: PIKMIRCKHCGMPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O2-(4-chlorobenzoyl)-3-chloropyrazine-2-carbohydroximamide is a complex organic compound that features both chlorobenzoyl and chloropyrazine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O2-(4-chlorobenzoyl)-3-chloropyrazine-2-carbohydroximamide typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzoyl chloride, which is then reacted with 3-chloropyrazine-2-carbohydroximamide under controlled conditions. The reaction often requires the use of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

O2-(4-chlorobenzoyl)-3-chloropyrazine-2-carbohydroximamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

O2-(4-chlorobenzoyl)-3-chloropyrazine-2-carbohydroximamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of O2-(4-chlorobenzoyl)-3-chloropyrazine-2-carbohydroximamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

O2-(4-chlorobenzoyl)-3-chloropyrazine-2-carbohydroximamide is unique due to the combination of both chlorobenzoyl and chloropyrazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C12H8Cl2N4O2

Molekulargewicht

311.12 g/mol

IUPAC-Name

[[amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate

InChI

InChI=1S/C12H8Cl2N4O2/c13-8-3-1-7(2-4-8)12(19)20-18-11(15)9-10(14)17-6-5-16-9/h1-6H,(H2,15,18)

InChI-Schlüssel

PIKMIRCKHCGMPT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)ON=C(C2=NC=CN=C2Cl)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.